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Introduction
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often

reserved as the last line of defense against multidrug-resistant bacterial infections. However,

the emergence and global dissemination of carbapenem resistance pose a significant threat to

public health. One of the primary mechanisms of carbapenem resistance is the enzymatic

degradation of these antibiotics by carbapenemases. These enzymes are categorized into four

Ambler classes: A, B, C, and D. Class B metallo-β-lactamases (MBLs) are of particular concern

due to their ability to hydrolyze all β-lactams except monobactams and the absence of clinically

available inhibitors.

Among the MBLs, the Verona integron-encoded metallo-β-lactamase (VIM) family is one of the

most widespread. VIM-2, a variant of the VIM family, is a clinically significant enzyme that

confers high-level resistance to carbapenems in various Gram-negative pathogens, including

Pseudomonas aeruginosa, Acinetobacter baumannii, and members of the Enterobacteriaceae

family. This guide provides a detailed technical overview of the role of VIM-2 in carbapenem

resistance, focusing on its mechanism, genetics, detection, and clinical implications.

Mechanism of Action
VIM-2 is a zinc-dependent enzyme that catalyzes the hydrolysis of the β-lactam ring in

carbapenems and other β-lactam antibiotics. The active site of VIM-2 contains one or two zinc

ions (Zn²⁺) that are crucial for its catalytic activity. These zinc ions coordinate with water

molecules and key amino acid residues, facilitating a nucleophilic attack on the carbonyl
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carbon of the β-lactam ring. This leads to the opening of the ring and inactivation of the

antibiotic. The catalytic mechanism involves the deprotonation of a water molecule by a zinc-

bound hydroxide ion, which then acts as the nucleophile.

The substrate profile of VIM-2 is broad, encompassing penicillins, cephalosporins, and

carbapenems. It exhibits high hydrolytic efficiency against carbapenems, leading to clinically

significant resistance.
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Figure 1: Simplified signaling pathway of VIM-2 catalyzed carbapenem hydrolysis.

Genetics and Dissemination
The gene encoding VIM-2, blaVIM-2, is typically located on mobile genetic elements, primarily

Class 1 integrons, which are themselves often embedded within transposons and plasmids.

This genetic arrangement facilitates the horizontal transfer of blaVIM-2 between different

bacterial species and strains, contributing to its rapid and widespread dissemination. The

blaVIM-2 gene cassette is usually found downstream of a promoter sequence within the

integron, ensuring its expression. The association with plasmids that carry multiple other

resistance genes often results in a multidrug-resistant phenotype in bacteria harboring blaVIM-

2.
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Figure 2: Common genetic arrangement of the blaVIM-2 gene within a Class 1 integron.

Enzyme Kinetics and Substrate Profile
The hydrolytic efficiency of VIM-2 against various β-lactam antibiotics can be quantified by

determining its kinetic parameters, kcat (turnover number) and Km (Michaelis constant). The

ratio kcat/Km represents the catalytic efficiency of the enzyme. VIM-2 demonstrates high

catalytic efficiency against a wide range of β-lactams, particularly carbapenems.

Antibiotic Km (µM) kcat (s⁻¹) kcat/Km (µM⁻¹s⁻¹)

Imipenem 10 - 50 50 - 200 1 - 20

Meropenem 20 - 100 100 - 400 1 - 20

Doripenem 15 - 60 80 - 300 1.5 - 20

Ertapenem 5 - 25 20 - 100 1 - 20

Ceftazidime 200 - 500 50 - 150 0.1 - 0.75

Cefepime 150 - 400 40 - 120 0.1 - 0.8

Note: The values presented are approximate ranges compiled from various studies and can

vary depending on the experimental conditions.

Clinical Significance and Epidemiology
Infections caused by VIM-2-producing organisms are associated with increased morbidity and

mortality, longer hospital stays, and higher healthcare costs. The therapeutic options for

treating these infections are severely limited, often necessitating the use of older, more toxic

drugs like colistin or combination therapies.

The prevalence of blaVIM-2 varies geographically. It is endemic in certain regions, particularly

in Southern Europe, Asia, and Latin America. The gene has been identified in a wide range of

clinical isolates, highlighting its successful spread across different ecological niches.
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Geographical Region
Reported Prevalence of blaVIM-2 in
Carbapenem-Resistant Isolates

Southern Europe High

Southeast Asia Moderate to High

Latin America Moderate

North America Low but increasing

Middle East Moderate

Detection of VIM-2-Mediated Resistance
The accurate and rapid detection of VIM-2-producing bacteria is crucial for appropriate patient

management and infection control. Detection methods can be broadly categorized into

phenotypic and genotypic assays.

Clinical Sample
(e.g., blood, urine)

Bacterial Culture and
Antimicrobial Susceptibility Testing

Carbapenem-Resistant Isolate

Phenotypic Tests
(e.g., Carba NP, mCIM)

Genotypic Tests
(e.g., PCR, Sequencing)

VIM-2 Positive VIM-2 Negative
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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